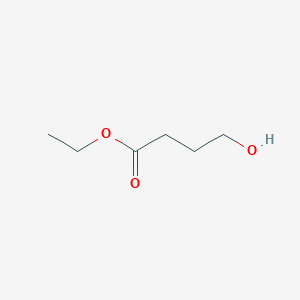

Ethyl 4-hydroxybutanoate

概要

説明

Ethyl 4-hydroxybutanoate is a chemical compound that is significant in various synthetic processes, particularly in the production of pharmaceuticals and fine chemicals. It serves as an intermediate in the synthesis of chiral compounds and drugs, such as the cholesterol-lowering drug atorvastatin, and is also involved in the production of l-carnitine and amino acids .

Synthesis Analysis

The synthesis of ethyl 4-hydroxybutanoate derivatives can be achieved through several methods. One approach involves the highly enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, which yields ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (ee). This process is sensitive to reaction temperature and can be followed by hydrolysis to produce 2-hydroxy-4-phenylbutyric acid . Another method includes the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate, leading to various products through radical recombination and decarbonylation . Additionally, enzymatic approaches using biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase have been explored for the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate .

Molecular Structure Analysis

The molecular structure of ethyl 4-hydroxybutanoate and its derivatives is characterized by the presence of functional groups that are amenable to various chemical transformations. The hydroxy group provides a site for reactions such as esterification and oxidation, while the ethyl ester moiety can undergo hydrolysis and reduction reactions .

Chemical Reactions Analysis

Ethyl 4-hydroxybutanoate derivatives participate in several chemical reactions. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate has been achieved using the fungus Aureobasidium pullulans in an aqueous/ionic liquid biphase system, which enhances the productivity and optical purity of the product . Similarly, the biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate has been optimized by supplementing the reaction media with l-glutamine, d-xylose, and β-cyclodextrin, leading to high yields and enantiomeric excess . Microbial asymmetric reduction using various yeast strains has also been employed to produce optically active ethyl-4-chloro-3-hydroxybutanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-hydroxybutanoate derivatives are influenced by their functional groups and stereochemistry. For example, the enantiomers of ethyl 2-hydroxy-3-methylbutanoate have been quantitated and evaluated in wines, revealing differences in their sensory characteristics and detection thresholds . The synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase has been studied, with the yield and enantiomeric excess being significantly high without the addition of external NADH . Furthermore, a practical synthesis of ethyl (R)- and (S)-2-hydroxy-4-phenylbutanoate from l-malic acid has been reported, showcasing the versatility of these compounds in synthetic applications10.

科学的研究の応用

Synthesis and Biocatalysis

- Biocatalytic Synthesis : Ethyl 4-hydroxybutanoate derivatives, such as ethyl (R)-4-chloro-3-hydroxybutanoate, have been synthesized using biocatalysis. For instance, recombinant Escherichia coli cells expressing alcohol dehydrogenase have been used for this purpose, achieving high yields without the need for added NADH (Yamamoto, Matsuyama, & Kobayashi, 2002).

- Enzymatic Reduction : Studies show that ethyl 4-hydroxybutanoate derivatives can be obtained through the enzymatic reduction of related compounds, such as ethyl 4-chloro-3-oxobutanoate. This process utilizes microbial aldehyde reductase and has been observed to yield significant amounts of the product with high enantioselectivity (Shimizu et al., 1990).

Chiral Synthesis and Drug Intermediates

- Precursor for Chiral Drugs : Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a derivative of ethyl 4-hydroxybutanoate, serves as a precursor for enantiopure intermediates in chiral drug production. Notably, it is used in synthesizing statins, which are cholesterol-lowering drugs. The biocatalytic process for producing this compound offers advantages like low cost, high yield, and enantioselectivity (Ye, Ouyang, & Ying, 2011).

- Production of Lipitor : Ethyl 4-cyano-3-hydroxybutanoate, another derivative, is a key intermediate in synthesizing Lipitor, a drug for reducing cholesterol and triglycerides. Its enantiomers have been prepared using enzymatic reduction, achieving high yield and enantiomeric excess (Jin & Zhang, 2011).

Industrial and Chemical Synthesis

- Bicyclic Tetrahydropyrans Synthesis : Ethyl 4-hydroxybutanoate derivatives are used in chemical reactions for synthesizing complex organic compounds. For example, methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, has been used to create bicyclic oxygen heterocycles, integral in organic synthesis (Elsworth & Willis, 2008).

- Organic Solvent-Water Diphasic System : In the production of ethyl (R)-4-chloro-3-hydroxybutanoate, an organic solvent-water diphasic system has been employed to enhance efficiency. This system effectively addresses limitations like substrate instability and enzyme inactivation, thereby improving the yield and enantiomeric excess of the product (Shimizu et al., 1990).

Safety And Hazards

When handling Ethyl 4-hydroxybutanoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . All sources of ignition should be removed and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

将来の方向性

As Ethyl 4-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae , and is used in the synthesis of numerous drugs , future research could focus on exploring its potential applications in pharmaceuticals and other industries. Further studies could also investigate its synthesis process to improve efficiency and yield.

特性

IUPAC Name |

ethyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPJVXQBVHCUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

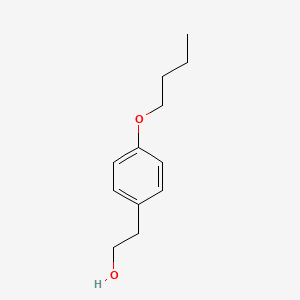

CCOC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326810 | |

| Record name | ethyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxybutanoate | |

CAS RN |

999-10-0 | |

| Record name | ethyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)